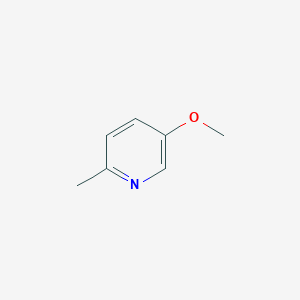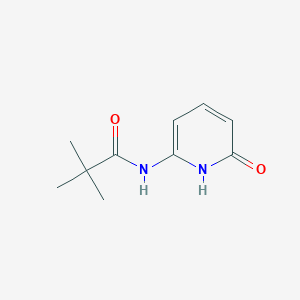
N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide (6-HPDP) is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid with a melting point of 100°C and a boiling point of 220°C. 6-HPDP has been used in the synthesis of various organic compounds, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
科学的研究の応用
Activation of Dioxygen
The compound N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide, as part of an iron(II) complex, has been studied for its ability to activate dioxygen. This reaction is reminiscent of the reductive activation of O2 by enzymatic systems, showing the potential of this compound in mimicking biological processes (Martinho, Blain, & Banse, 2010).
Synthesis Processes
Research has been conducted on the synthesis of similar compounds, like 2-Hydroxy-N-(pyridin-4-yl)benzamide, from salicylic acid and 4-aminopyridine. This highlights the chemical flexibility and the potential for various synthetic applications of compounds related to this compound (H. Dian, 2010).
Crystal Chemistry
The compound has relevance in crystal chemistry, as seen in studies involving closely related structures like N,N‘-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide. These studies help in understanding the molecular interactions and conformations in crystalline states (Malone et al., 1997).
Antibacterial Agents
Compounds structurally similar to this compound have been synthesized and evaluated for their potential as antibacterial agents. This demonstrates the compound's relevance in the development of new medicinal agents (Jain et al., 2003).
Polyamide Synthesis
The compound has applications in the synthesis of optically active polyamides. This showcases its utility in creating polymers with specific optical properties, which can be significant in materials science (Faghihi, Shabanian, & Izadkhah, 2010).
特性
IUPAC Name |
2,2-dimethyl-N-(6-oxo-1H-pyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-5-4-6-8(13)11-7/h4-6H,1-3H3,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMZDHXEFCTHBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590332 |
Source


|
| Record name | 2,2-Dimethyl-N-(6-oxo-1,6-dihydropyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824429-50-7 |
Source


|
| Record name | 2,2-Dimethyl-N-(6-oxo-1,6-dihydropyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

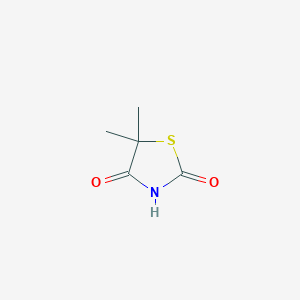
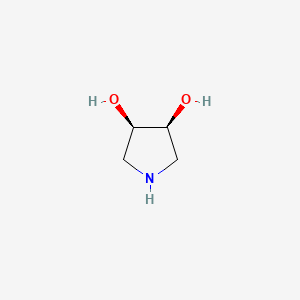

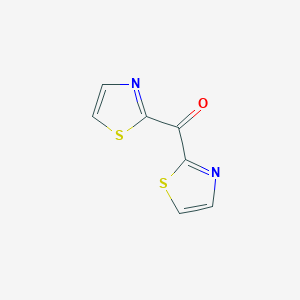
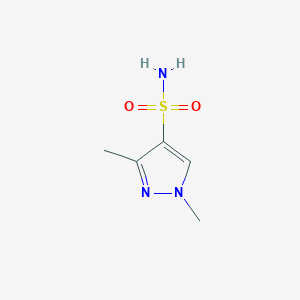
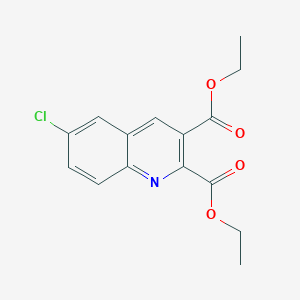
![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)
